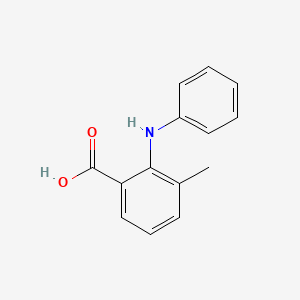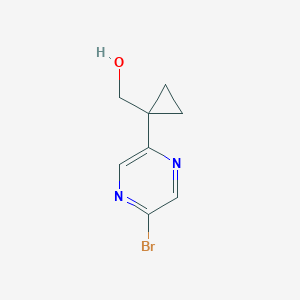
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol: is a chemical compound with the molecular formula C8H9BrN2O It is characterized by the presence of a bromopyrazine ring attached to a cyclopropylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol typically involves the reaction of 5-bromopyrazine with cyclopropylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of (1-(5-Bromopyrazin-2-YL)cyclopropyl)aldehyde or (1-(5-Bromopyrazin-2-YL)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(5-Hydroxypyrazin-2-YL)cyclopropyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromopyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropylmethanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (1-(5-Chloropyrazin-2-YL)cyclopropyl)methanol
- (1-(5-Fluoropyrazin-2-YL)cyclopropyl)methanol
- (1-(5-Iodopyrazin-2-YL)cyclopropyl)methanol
Uniqueness
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its halogenated analogs
属性
CAS 编号 |
1447606-33-8 |
|---|---|
分子式 |
C8H9BrN2O |
分子量 |
229.07 g/mol |
IUPAC 名称 |
[1-(5-bromopyrazin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H9BrN2O/c9-7-4-10-6(3-11-7)8(5-12)1-2-8/h3-4,12H,1-2,5H2 |
InChI 键 |
OLNMYWULDUHBLL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)C2=CN=C(C=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)

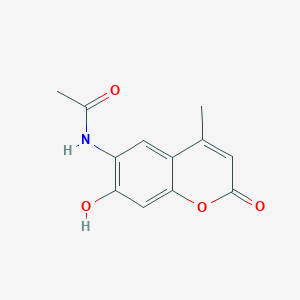

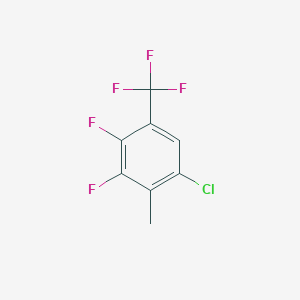
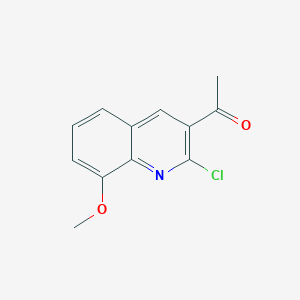
![1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-](/img/structure/B11878306.png)
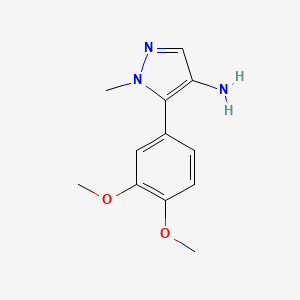
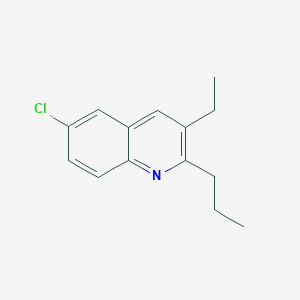
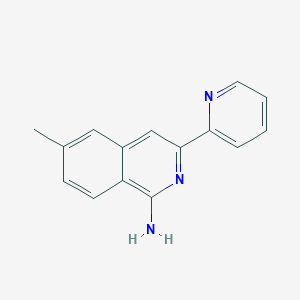

![Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11878318.png)
